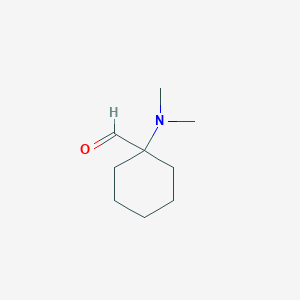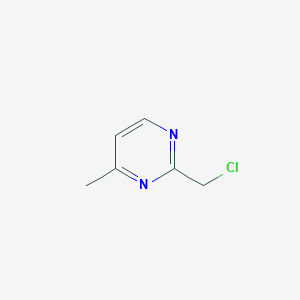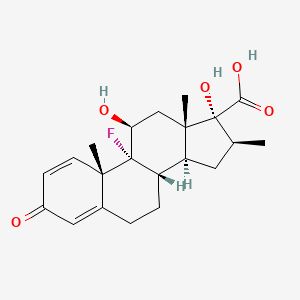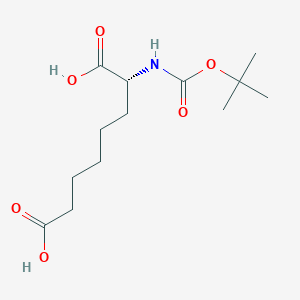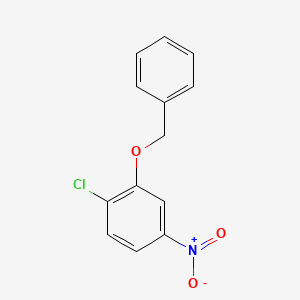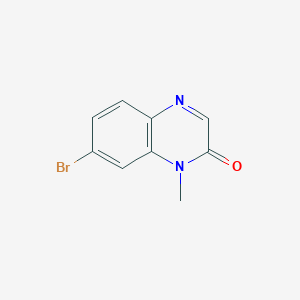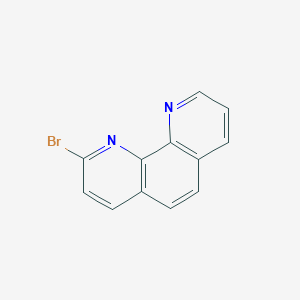![molecular formula C7H4BrNS B1281670 5-Bromothieno[2,3-b]pyridine CAS No. 21344-24-1](/img/structure/B1281670.png)
5-Bromothieno[2,3-b]pyridine
Descripción general
Descripción
5-Bromothieno[2,3-b]pyridine is a brominated heterocyclic compound that has garnered interest in the field of organic chemistry due to its potential as a building block in drug discovery. The presence of the bromine atom on the thienopyridine core structure allows for further functionalization through various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of 5-Bromothieno[2,3-b]pyridine derivatives has been achieved through different methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position with an 87% isolated yield. This method provides a straightforward route to 4-bromothieno[2,3-b]pyridine, which can then undergo cross-coupling reactions to yield a variety of arylated and aminated derivatives . Another synthetic route reported is the iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines, leading to the formation of 3-Arylthieno[2,3-b]pyridines . Additionally, Fischer indole cyclization has been utilized to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks, which can be further substituted at the 2 and 3 positions .
Molecular Structure Analysis
The molecular structure of brominated thienopyridine derivatives has been studied using various spectroscopic techniques and computational methods. X-ray diffraction (XRD) and density functional theory (DFT) calculations have been employed to characterize the structure of these compounds, with good agreement between experimental and theoretical data . The planarity of the thieno[2,3-b]pyridine moiety has been observed in crystal structures, which is important for the electronic properties of the molecule .
Chemical Reactions Analysis
5-Bromothieno[2,3-b]pyridine serves as a precursor for various chemical transformations. Carbon-carbon coupling reactions, such as Suzuki and Stille couplings, are facilitated by the presence of the bromine atom, allowing for the introduction of diverse functional groups . The reactivity of these compounds has been explored through NBO analysis, indicating potential bioactivity . Moreover, the enantioselective synthesis of chiral derivatives of 5-bromothieno[2,3-b]pyridine has been achieved, which is significant for the development of enantiomerically pure pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromothieno[2,3-b]pyridine derivatives have been investigated through spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as computational studies. DFT calculations have been used to determine vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . The antimicrobial activities of these compounds have been assessed, showing potential for therapeutic applications . Additionally, the interaction with DNA has been monitored, which is relevant for understanding the biological effects of these molecules .
Aplicaciones Científicas De Investigación
Synthesis and Potential in Drug Discovery
5-Bromothieno[2,3-b]pyridine has been recognized for its potential in drug discovery research. A study describes the regioselective and mild bromination of thieno[2,3-b]pyridine, with a specific focus on the synthesis of 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines. This process demonstrates the applicability of 4-bromothieno[2,3-b]pyridine as a valuable building block in drug discovery research, highlighting its versatility and potential for further exploration in this field (Lucas et al., 2015).
Spectroscopic Characterization and Optical Properties
In the realm of spectroscopy, a study focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound. This research included Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, alongside density functional theory (DFT) to explore its optimized geometric structure, vibrational frequencies, chemical shift values, and non-linear optical properties (Vural & Kara, 2017).
Application in Heterocyclic Synthesis
Another study presented the synthesis of thieno[3, 2-c]pyridine derivatives, exploring the influence of donor-acceptor substituents on their absorption emission properties and fluorescent quantum yield. This underscores the importance of 5-Bromothieno[2,3-b]pyridine derivatives in the development of fluorescent materials, providing insights into their photophysical properties (Toche & Chavan, 2013).
Antitumoral Activities
A study on the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines revealed their significant antitumoral activity. These compounds, prepared via palladium-catalyzed C-N Buchwald-Hartwig coupling, demonstrated growth inhibitory activity against several human tumor cell lines, highlighting the therapeutic potential of 5-Bromothieno[2,3-b]pyridine derivatives in cancer treatment (Queiroz et al., 2010).
Electrochemical Studies
Electrochemical studies have also been conducted using related compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol. These studies evaluated their inhibition activity for carbon steel corrosion in acidic chloride-containing media, indicating the potential of such compounds in industrial applications, particularly in corrosion inhibition (El-Lateef et al., 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
5-bromothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOORGYWRBQPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothieno[2,3-b]pyridine | |
CAS RN |
21344-24-1 | |
| Record name | 5-bromothieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Suzuki cross-coupling with 5-bromothieno[2,3-b]pyridine in the context of medicinal chemistry?
A1: The Suzuki cross-coupling reaction utilizing 5-bromothieno[2,3-b]pyridine as a starting material provides a convenient and efficient way to synthesize a diverse range of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines [, ]. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. By varying the boronic acid used in the reaction, libraries of structurally diverse compounds can be generated for structure-activity relationship studies, ultimately aiding in the discovery and development of new drugs.
Q2: What are the advantages of the synthetic method described in the research for generating libraries of potential drug candidates?
A2: The research highlights the simplicity and adaptability of the described synthetic method []. This approach allows for the incorporation of a variety of boronic acids, expanding the chemical space and facilitating the generation of diverse libraries of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. This ability to easily synthesize a range of structurally similar compounds is crucial for structure-activity relationship (SAR) studies, a cornerstone of drug discovery. By analyzing the relationship between chemical structure and biological activity, researchers can optimize lead compounds for improved potency, selectivity, and pharmacological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

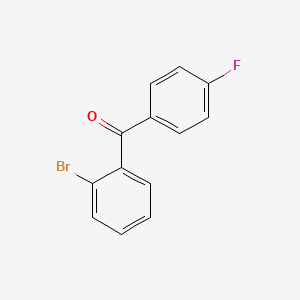
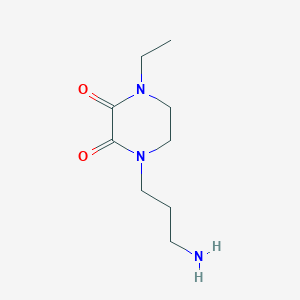
![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)
